5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-ethyl-4-methyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-13-11(2)16-15(17-14(13)18)19-10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJIROLECIWRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl halides and methyl halides, respectively. The phenethylthio group can be introduced through a nucleophilic substitution reaction using phenethylthiol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be employed in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-(phenethylthio) group distinguishes the target compound from analogs with shorter or electron-withdrawing substituents:
Substituent Variations at Positions 5 and 6
- 5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one (CAS 110566-02-4): The 5-amino and 6-hydroxyphenyl groups enable hydrogen bonding with biological targets, a feature absent in the target compound’s alkyl-substituted scaffold .
Saturation and Ring Modifications
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Research Findings and Implications
- Synthetic Accessibility: The target compound’s 2-(phenethylthio) group is synthesized via palladium-catalyzed cross-coupling, a method shared with other thioether-containing pyrimidinones . This approach contrasts with halogenated analogs requiring harsh reagents like phosphoryl chloride .
- Biological Performance : Phenethylthio’s extended alkyl chain may improve tissue penetration compared to methylthio analogs, though metabolic oxidation to sulfoxides could limit half-life .
- Electronic Effects: Ethyl and methyl substituents at positions 5 and 6 provide moderate electron-donating effects, stabilizing the pyrimidinone ring against hydrolysis compared to electron-withdrawing groups (e.g., trifluoromethyl) .
Biological Activity
5-Ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one features an ethyl group at the 5-position, a methyl group at the 6-position, and a phenethylthio group at the 2-position of the pyrimidine ring. The presence of these substituents can significantly influence its biological activity.
The biological activity of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites or allosteric sites, thereby altering their functions.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways that are crucial for cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of efflux pumps.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The following aspects are notable:
- Substituent Effects : The phenethylthio group enhances lipophilicity and may improve membrane permeability, which is critical for cellular uptake.
- Positioning of Functional Groups : Variations in substituent positions (e.g., ethyl vs. methyl) can lead to significant differences in potency and selectivity against biological targets.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of 5-ethyl-6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one:
- Antimicrobial Activity : A study evaluated its efficacy against a panel of bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics . The compound's IC50 values indicated potent antibacterial properties.
- Cancer Cell Line Studies : Research involving human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent . The mechanism was linked to the activation of caspase pathways.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A QSAR model was developed to predict the biological activity based on structural features. This model identified key descriptors that correlate with enhanced activity against specific targets .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial | 5.0 | E. coli |
| Antifungal | 10.0 | C. albicans |
| Anticancer | 7.5 | MCF-7 (breast cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
